molecular formula C32H32F2N8O3 B599603 Posaconazole inter-8 CAS No. 161532-56-5

Posaconazole inter-8

カタログ番号 B599603
CAS番号: 161532-56-5
分子量: 614.658
InChIキー: BODQCIJGJACIKO-HEIROHQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Posaconazole inter-8 is a compound related to Posaconazole, a triazole antifungal drug . It is used for research and development purposes . The molecular formula of Posaconazole inter-8 is C32H32F2N8O3 and its molecular weight is 614.65 .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics Posaconazole, a triazole antifungal agent, has been extensively studied for its pharmacokinetics and pharmacodynamics. Originally available as an oral suspension, its variable absorption led to the development of delayed-release tablets and intravenous formulations to achieve higher and more consistent plasma concentrations. These advancements improved posaconazole's efficacy in both prophylaxis and treatment of invasive fungal disease, without evidence of increased toxicity. The importance of achieving rapid therapeutic levels, especially in immunocompromised patients, underscores the drug's clinical utility (Lu Chen et al., 2020).

Exposure-Response Relationship and Therapeutic Drug Monitoring The relationship between posaconazole plasma concentrations and its therapeutic efficacy has been a significant focus, highlighting the utility of therapeutic drug monitoring (TDM). Despite posaconazole's low oral bioavailability and the challenges posed by significant drug interactions and gastrointestinal diseases, evidence supports an exposure-response relationship. This relationship is crucial for optimizing dosing strategies to enhance prophylaxis and treatment outcomes of invasive fungal infections (IFIs), making TDM a valuable tool for clinical management (M. Dolton et al., 2012).

Broad Spectrum of Activity Posaconazole has demonstrated broad antifungal activity against a variety of pathogens, including Aspergillus spp., Candida spp., and the Zygomycetes, making it a potent agent for prophylaxis in immunocompromised patients. Its efficacy has been validated in numerous trials, highlighting its role in preventing invasive fungal infections among high-risk populations. The ongoing development of formulations, such as an intravenous version, aims to overcome limitations related to bioavailability and enhance its therapeutic potential (J. Frampton and L. Scott, 2008).

Clinical Efficacy Against Chagas Disease In addition to its antifungal applications, posaconazole has been investigated for its efficacy against Chagas disease. Despite promising preclinical results, clinical trials have not fully met expectations. However, posaconazole's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been documented, suggesting potential for new treatment strategies, including combination or sequential therapies (I. Molina et al., 2015).

Therapeutic Drug Monitoring Experience The practice of monitoring serum posaconazole concentrations has been reinforced by findings indicating that achieving therapeutic levels is critical for the efficacy of prophylaxis or treatment. Despite attempts to maximize absorption, undetectable levels of posaconazole are commonly encountered, highlighting the need for careful management and potential adjustments in dosing or administration strategies to ensure effective antifungal coverage (G. Thompson et al., 2009).

Safety And Hazards

Posaconazole inter-8 should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

特性

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQCIJGJACIKO-HEIROHQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704868
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posaconazole inter-8

CAS RN

161532-56-5
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。